3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, a chlorobenzyl group, and an indole core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization to form the 1,3-benzodioxole ring.
Introduction of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The benzodioxole and indole intermediates are then coupled using a suitable linker, such as an oxoethyl group, under acidic or basic conditions.
Chlorobenzyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, enhances its potential as a bioactive compound with diverse applications in research and industry.
Properties
Molecular Formula |
C24H18ClNO5 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-[(2-chlorophenyl)methyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C24H18ClNO5/c25-18-7-3-1-5-16(18)13-26-19-8-4-2-6-17(19)24(29,23(26)28)12-20(27)15-9-10-21-22(11-15)31-14-30-21/h1-11,29H,12-14H2 |
InChI Key |
XHKYGVFHUMYSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O |
Origin of Product |
United States |
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